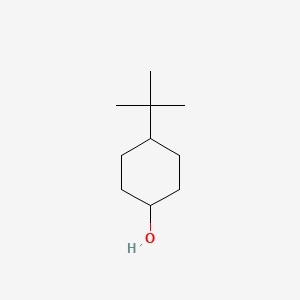
4-Tert-butylcyclohexanol
Overview
Description
4-Tert-butylcyclohexanol is an organic compound with the molecular formula C10H20O. It is a secondary alcohol derived from cyclohexane, where a tert-butyl group is attached to the fourth carbon of the cyclohexane ring. This compound exists as a mixture of cis and trans isomers, with the trans isomer being more prevalent .
Mechanism of Action
Target of Action
4-tert-Butylcyclohexanol is primarily used as a reactant in chemical synthesis . It doesn’t have a specific biological target as it’s not typically used as a drug or bioactive molecule. Its primary role in chemical reactions is to serve as a starting material or intermediate.
Mode of Action
The compound participates in chemical reactions rather than interacting with biological targets. For instance, it can undergo oxidation reactions . In these reactions, this compound acts as a reducing agent, losing electrons and being converted into 4-tert-Butylcyclohexanone .
Biochemical Pathways
As a chemical reactant, this compound doesn’t directly participate in biochemical pathways within a biological system. For example, it can be used to synthesize tris(4,4′-di-tert-butyl-2,2′-bipyridine)(trans-4-tert-butylcyclohexanolato)deca-μ-oxido-heptaoxidoheptavanadium oxide cluster complex .
Result of Action
The primary result of this compound’s action is the formation of new chemical compounds. For instance, when it undergoes oxidation, it forms 4-tert-Butylcyclohexanone . This transformation is a result of the loss of electrons from this compound, demonstrating its role as a reducing agent .
Action Environment
The action of this compound is influenced by various environmental factors such as temperature, pH, and the presence of other reactants. For instance, its oxidation reaction may require specific conditions, such as the presence of an oxidizing agent and a certain temperature .
Biochemical Analysis
Biochemical Properties
4-tert-Butylcyclohexanol plays a crucial role in biochemical reactions, particularly in the synthesis of complex molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used as a reactant to synthesize tris(4,4′-di-tert-butyl-2,2′-bipyridine)(trans-4-tert-butylcyclohexanolato)deca-μ-oxido-heptaoxidoheptavanadium oxide cluster complex . This interaction highlights its importance in forming complex structures that can be used in further biochemical studies.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been shown to significantly reduce TRPV1 activation, which is involved in the sensation of pain and heat . This reduction in TRPV1 activation can lead to decreased release of pro-inflammatory mediators, thereby reducing inflammation and erythema. Additionally, this compound can intercept signals caused by irritation before they reach neuro-receptors, thus reducing stinging and burning sensations .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It acts as a TRPV1 antagonist, inhibiting the activation of this receptor and thereby reducing the release of pro-inflammatory mediators . This inhibition helps in managing symptoms of sensitive skin, such as erythema and stinging. Furthermore, this compound can interact with other biomolecules, forming complex structures that can be used in various biochemical applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed that this compound is stable under room temperature when sealed in a dry environment
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively reduce inflammation and irritation without causing significant adverse effects . At higher doses, there may be toxic or adverse effects, which necessitate careful dosage management in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is expected to be readily hydrolyzed to its corresponding alcohol and acetic acid by carboxylesterases . The major metabolic pathway involves the conjugation of this compound with glucuronic acid to yield the corresponding glucuronide, which is then excreted from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This interaction ensures that the compound reaches its target sites within the cells, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization ensures that the compound interacts with the appropriate biomolecules to exert its intended effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Tert-butylcyclohexanol can be synthesized through the reduction of 4-tert-butylcyclohexanone. This reduction can be achieved using various reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction typically involves dissolving the ketone in an appropriate solvent like ethanol or tetrahydrofuran, followed by the addition of the reducing agent. The reaction mixture is then stirred at room temperature or under reflux conditions until the reduction is complete .
Industrial Production Methods: On an industrial scale, this compound is often produced by the catalytic hydrogenation of 4-tert-butylcyclohexanone. This process involves the use of catalysts such as platinum oxide or ruthenium-aminophosphine complexes under hydrogen gas . The reaction conditions are optimized to favor the formation of the desired cis or trans isomer, depending on the application .
Types of Reactions:
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Oxidizing Agents: Pyridinium chlorochromate, sodium hypochlorite.
Major Products Formed:
Reduction: this compound (from 4-tert-butylcyclohexanone).
Oxidation: 4-Tert-butylcyclohexanone (from this compound).
Scientific Research Applications
4-Tert-butylcyclohexanol has various applications in scientific research:
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving alcohols.
Medicine: Research into its potential therapeutic effects and its role as an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of fragrances and as a precursor for other industrial chemicals.
Comparison with Similar Compounds
Cyclohexanol: A simpler analog without the tert-butyl group.
4-Tert-butylcyclohexanone: The ketone precursor to 4-tert-butylcyclohexanol.
Cyclohexanone: A simpler analog without the tert-butyl group.
Uniqueness: this compound is unique due to the presence of the bulky tert-butyl group, which influences its chemical reactivity and physical properties. This makes it a valuable compound in stereoselective synthesis and industrial applications .
Properties
IUPAC Name |
4-tert-butylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9,11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOQPGVQAWPUPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5026623, DTXSID40883571, DTXSID50885182 | |
| Record name | 4-tert-Butylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5026623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50885182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS], White crystals; Woody patchouli | |
| Record name | 4-tert-Butylcyclohexanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20093 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | trans-4-tert-Butylcyclohexanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2281/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
| Record name | trans-4-tert-Butylcyclohexanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2281/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.005 [mmHg] | |
| Record name | 4-tert-Butylcyclohexanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20093 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
98-52-2, 937-05-3, 21862-63-5 | |
| Record name | 4-tert-Butylcyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butylcyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butylcyclohexanol, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butylcyclohexanol, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021862635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butylcyclohexanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404197 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, trans- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, cis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-tert-Butylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5026623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50885182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butylcyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.434 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-4-tert-butylcyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.946 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-4-tert-butylcyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.110 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-TERT-BUTYLCYCLOHEXANOL, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5067JRJ73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-TERT-BUTYLCYCLOHEXANOL, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5FZ4Y0UMG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-tert-Butylcyclohexanol?
A1: this compound has the molecular formula C10H20O and a molecular weight of 156.27 g/mol.
Q2: How can this compound be synthesized?
A2: this compound can be synthesized through several methods:
- Catalytic Hydrogenation: This common method involves the hydrogenation of 4-tert-butylphenol using rhodium catalysts. [] The reaction conditions, such as solvent, support, pH, and temperature, significantly impact the stereoselectivity of the hydrogenation. [, ]
- Meerwein–Ponndorf–Verley (MPV) Reduction: This method utilizes magnesium–aluminium oxide [] or zeolite BEA [, ] as heterogeneous catalysts for the reduction of 4-tert-butylcyclohexanone to this compound. This method offers high stereoselectivity towards the cis isomer. [, ]
- Reduction with Sodium Borohydride: Sodium borohydride (NaBH4) can be used to reduce 4-tert-butylcyclohexanone in the presence of various media like β-cyclodextrin, PEG-400, or micelles. [] The choice of media influences the stereoselectivity of the reduction. []
Q3: How can the purity of synthesized this compound be assessed?
A: Derivatization with tert-butyl dimethyl chlorosilane (TBDMSCl) can be used to obtain high purity (>99.5%) cis-4-tert-Butylcyclohexanol. [] Other methods include gas chromatography and thin-layer chromatography. [, ]
Q4: What spectroscopic data is available for this compound?
A: Various spectroscopic techniques have been used to characterize this compound, including 1H NMR, 13C NMR, and IR spectroscopy. [, , , , ] These techniques provide insights into the compound's structure, conformation, and interactions with other molecules.
Q5: What are the two stereoisomers of this compound, and how do their properties differ?
A: this compound exists as two stereoisomers: cis-4-tert-Butylcyclohexanol and trans-4-tert-Butylcyclohexanol. The cis isomer, with the hydroxyl group in an axial position, is typically favored in reactions employing heterogeneous catalysts like zeolite BEA. [, ] The cis isomer of 4-tert-butylcyclohexyl acetate, a derivative of cis-4-tert-butylcyclohexanol, is a more potent odorant compared to its trans counterpart. []
Q6: How does the presence of the tert-butyl group influence the conformational preferences of this compound?
A6: The bulky tert-butyl group strongly favors an equatorial position on the cyclohexane ring due to steric hindrance. This preference significantly influences the conformational equilibrium of this compound and its reactivity.
Q7: How can Lanthanide-Induced Shifts (LIS) be used to study the conformation of this compound?
A: Lanthanide shift reagents, such as Eu(fod)3, can form complexes with the (R)-MTPA esters of this compound. [, ] Analyzing the LIS in NMR spectra provides valuable information about the conformation and spatial arrangement of the molecule.
Q8: Can this compound act as a reactant in catalytic reactions?
A: While this compound is more often the product of a reduction reaction, it can be oxidized to 4-tert-butylcyclohexanone. This can be achieved using oxidizing agents like swimming pool bleach [] or pyridinium chlorochromate/silica gel. []
Q9: How does the stereochemistry of this compound affect its reactivity in oxidation reactions?
A: Research on various oxidizing agents revealed that nitroxide-radical-based reagents preferentially oxidize equatorial hydroxyl groups, whereas Stevens or Dess-Martin reagents favor the oxidation of axial hydroxyl groups. [] This selectivity provides insight into the influence of stereochemistry on the reactivity of this compound.
Q10: What are some potential future applications of this compound?
A: While this compound currently serves mainly as a model compound for studying stereochemistry and catalytic reactions, its derivatives, like 4-tert-butylcyclohexyl acetate, find use as fragrance ingredients. [] Further research on its properties and derivatives could lead to new applications in fields such as pharmaceuticals, materials science, and fine chemical synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6-Chloro-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-5-methylisoxazole](/img/structure/B3421419.png)
![2-Fluorophenyl 4-(2-{4-[(2-fluorophenyl)carbonyl]phenoxy}ethoxy)phenyl ketone](/img/structure/B3421423.png)
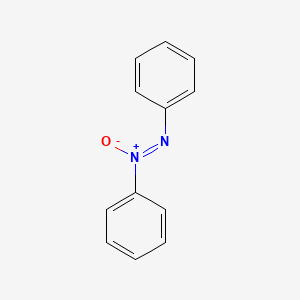
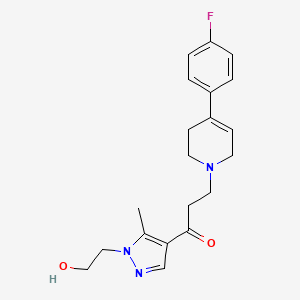

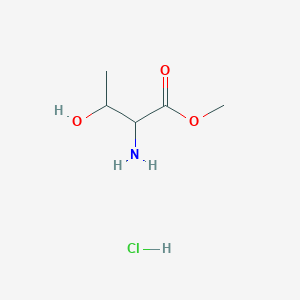
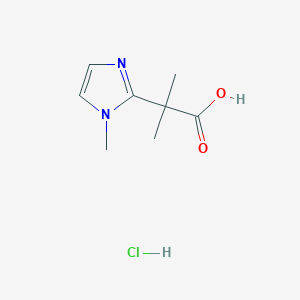


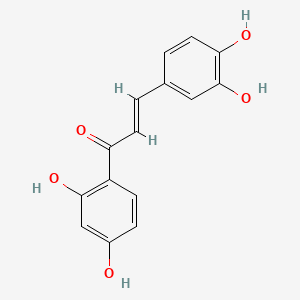
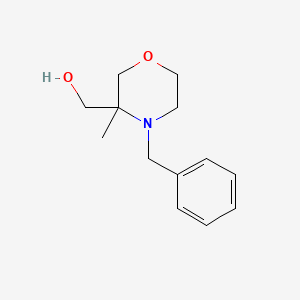
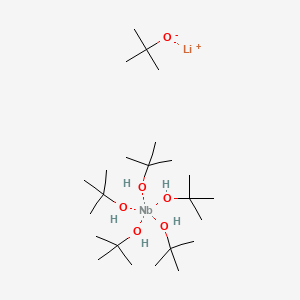

![2-[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3421526.png)
